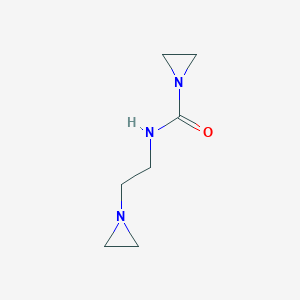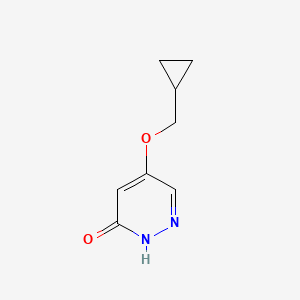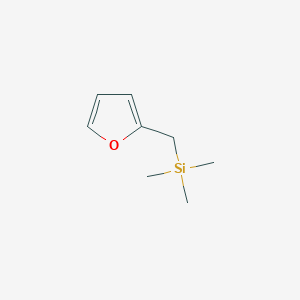
1-Methyl-1,8a-dihydroquinolin-8(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,8a-dihydroquinolin-8(2H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 1-position and a dihydroquinolinone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one can be achieved through various methods, including:
Cyclization Reactions: Starting from aniline derivatives, cyclization can be induced using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reduction Reactions: Quinoline derivatives can be reduced using hydrogenation or metal hydrides to obtain the dihydroquinolinone structure.
Industrial Production Methods
Industrial production methods may involve:
Batch Processes: Utilizing large-scale reactors for the cyclization and reduction steps.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,8a-dihydroquinolin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Further reduction to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions at the quinoline core using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1-Methyl-1,8a-dihydroquinolin-8(2H)-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,8a-dihydroquinolin-8(2H)-one involves:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
1-Methylquinoline: Lacks the dihydroquinolinone structure.
1,2,3,4-Tetrahydroquinoline: Fully reduced form of quinoline.
Uniqueness
1-Methyl-1,8a-dihydroquinolin-8(2H)-one is unique due to its specific substitution pattern and partial reduction, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
114312-17-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-methyl-2,8a-dihydroquinolin-8-one |
InChI |
InChI=1S/C10H11NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2-6,10H,7H2,1H3 |
InChI Key |
VNDVRNWKVUWPDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC2=CC=CC(=O)C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)




![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)

![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)




